For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Tetrabutylammonium Hydroxide 30-Hydrate
Tetrabutylammonium hydroxide (TBAH) 30-hydrate is a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. Its unique combination of strong basicity and phase-transfer capabilities makes it an invaluable tool for professionals in research and development. This guide provides a comprehensive overview of its core chemical properties, experimental applications, and underlying mechanisms.
Core Chemical and Physical Properties
Tetrabutylammonium hydroxide 30-hydrate is a crystalline solid at room temperature, though its low melting point means it may also be present as a liquid or semi-solid.[1] It is characterized by the chemical formula C₁₆H₃₇NO·30H₂O.[2][3]
Table 1: Physical and Chemical Identification Data
| Property | Value | References |
| CAS Number | 147741-30-8 | [2][3][4][5] |
| Molecular Formula | C₁₆H₉₇NO₃₁ (hydrated) | [5][6] |
| Molecular Weight | 799.93 g/mol | [1][3][5][7][8] |
| Appearance | Colorless to white crystals, chunks, or low melting fused mass. | [1][9] |
| Synonyms | Tetrabutylammonium hydroxide triacontahydrate. | [2][8] |
Table 2: Physicochemical Properties
| Property | Value | References |
| Melting Point | 26 - 30 °C | [3][9][10] |
| Solubility | Soluble in water; exhibits dual solubility in aqueous and organic media. | [3][11] |
| Stability | Stable under normal conditions, but is hygroscopic and air-sensitive. | [2][4] |
| Storage | Store at 2-8°C in a dry, cool, well-ventilated place under an inert atmosphere. | [1][3][4][7] |
Reactivity and Chemical Behavior
The chemical utility of TBAH 30-hydrate is dominated by two key features: its strong basicity and its function as a phase-transfer catalyst.
Strong Basicity
As a hydroxide salt of a quaternary ammonium cation, TBAH is a strong base. This property makes it effective for a range of reactions requiring proton abstraction, such as esterifications and hydrolyses.[1][11]
Phase-Transfer Catalysis
The most prominent application of TBAH is as a phase-transfer catalyst (PTC).[1][8] Many valuable reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous inorganic salt and an organic substrate). A PTC overcomes this phase barrier.
The tetrabutylammonium (TBA⁺) cation is lipophilic due to its four long alkyl chains, while the hydroxide (OH⁻) anion is hydrophilic. The TBA⁺ cation forms an ion pair with the hydroxide anion, and this complex is sufficiently soluble in organic solvents to transport the anion from the aqueous phase into the organic phase where the reaction can proceed.[11] This mechanism significantly accelerates reaction rates and improves yields for processes like nucleophilic substitutions, alkylations, and deprotonations.[1][12]
Stability and Incompatibilities
TBAH 30-hydrate is stable under recommended storage conditions but is sensitive to air and moisture (hygroscopic).[2][4] Attempts to isolate the anhydrous form often lead to Hofmann elimination, yielding tributylamine and 1-butene.[12] It is incompatible with strong oxidizing agents.[4] In case of fire, it may release toxic fumes.[2]
Experimental Protocols and Methodologies
While specific, detailed protocols are publication-dependent, the general methodologies for using TBAH 30-hydrate in its primary roles are well-established.
General Protocol for a Phase-Transfer Catalyzed Reaction
This protocol describes a typical nucleophilic substitution where an aqueous nucleophile reacts with an organic substrate.
-
Reaction Setup : A two-phase system is prepared in a reaction vessel equipped with vigorous stirring. The organic substrate is dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase : The nucleophilic salt (e.g., sodium cyanide, sodium azide) is dissolved in water.
-
Catalyst Addition : A catalytic amount of Tetrabutylammonium hydroxide 30-hydrate (typically 1-10 mol%) is added to the biphasic mixture.
-
Reaction Execution : The mixture is stirred vigorously at a controlled temperature to maximize the interfacial area between the two phases, facilitating the transfer of the nucleophile by the catalyst.
-
Monitoring : The reaction progress is monitored by a suitable analytical technique, such as TLC, GC, or HPLC.
-
Workup : Upon completion, the two phases are separated. The organic layer is washed with water and/or brine to remove the catalyst and any remaining inorganic salts. The organic solvent is then removed under reduced pressure to isolate the product.
-
Purification : The crude product is purified using standard techniques like crystallization or column chromatography.
Use as a Titrant in Non-Aqueous Titrations
TBAH is used as a strong base titrant for the analysis of weak acids in non-aqueous media.[1]
-
Titrant Preparation : A standardized solution of TBAH is prepared in a suitable solvent like isopropanol or a mixture of toluene and methanol.
-
Sample Preparation : The acidic analyte is accurately weighed and dissolved in an appropriate non-aqueous solvent (e.g., acetone, DMF).
-
Titration : The sample solution is titrated with the standardized TBAH solution. The endpoint is typically detected potentiometrically using a pH electrode suitable for non-aqueous systems.
Logical Relationships and Key Strengths
The efficacy of TBAH 30-hydrate stems from a logical interplay of its molecular properties. Its dual functionality makes it a versatile reagent in modern organic synthesis.[11]
Safety and Handling
Tetrabutylammonium hydroxide 30-hydrate is a hazardous chemical that requires careful handling.
-
Hazards : It causes severe skin burns and eye damage (H314) and may cause respiratory irritation.[2][4][6][13] It is classified as a corrosive solid (UN Hazard Class 8).[2][5]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and appropriate lab clothing.[4][5] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][4]
-
First Aid : In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move the person to fresh air.[4][5] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[4][5]
This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[2][4][5]
References
- 1. Tetrabutylammonium hydroxide 30-hydrate [myskinrecipes.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. Tetrabutylammonium hydroxide 30-hydrate | C16H97NO31 | CID 16218633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. Tetrabutylammonium hydroxide 30-hydrate, 95+% 100 g | Request for Quote [thermofisher.com]
- 10. TETRABUTYLAMMONIUM HYDROXIDE 30-HYDRATE | 147741-30-8 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 13. Tetrabutylammonium hydroxide 30-hydrate, 95+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
